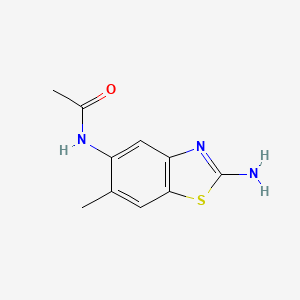

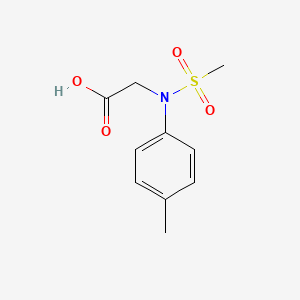

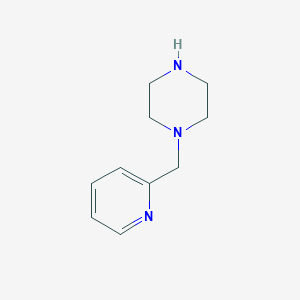

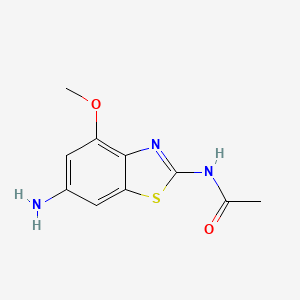

![molecular formula C13H9NO2S B1270583 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-05-3](/img/structure/B1270583.png)

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Research

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid: has shown promise in anticancer research, particularly in the study of colorectal cancer. It has been evaluated for its cytotoxic effects on colorectal cells, where it inhibits cell proliferation, induces apoptosis, and affects the cell cycle . This compound could serve as a lead for developing new anticancer agents targeting the PI3K/AKT/mTOR signaling pathway.

Pharmaceutical Development

The compound’s structure is related to quinoline derivatives, which are known for their broad pharmacological activities. Quinoline and its analogs have been synthesized for various biological and pharmaceutical applications, including antimalarial, antibacterial, and antifungal activities . As such, 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid could be a valuable scaffold for drug discovery.

Proteomics Research

In proteomics, this compound is utilized for its biochemical properties. It is available for purchase as a reagent for proteomics research, indicating its utility in studying protein expression and function within biological systems .

Material Science

The compound’s potential in material science stems from its chelating properties. Compounds with similar structures have been used to synthesize novel complexes and ligands for catalytic processes . This suggests that 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid could be explored for creating new materials or enhancing existing ones.

Environmental Science

As a strong chelator, this compound could have applications in environmental science. Chelators like 8-hydroxyquinoline-2-carboxylic acid have been studied for their ability to bind metal ions, which could be useful in soil remediation or as siderophores in microbial interactions .

Analytical Chemistry

In analytical chemistry, 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid could be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in method development .

Biochemistry Research

The biochemical properties of this compound make it a candidate for studying enzyme inhibition and metabolic pathways. Similar compounds have been used to investigate the inhibition of oxidation in mitochondria, which is crucial for understanding metabolic diseases .

Agricultural Science

Compounds with quinoline structures have been used in the development of herbicides. The chelating properties of these compounds can affect metal-dependent enzymes in plants, making them potential candidates for weed control .

Orientations Futures

Propriétés

IUPAC Name |

8-methylthieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKUIFOTAALGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

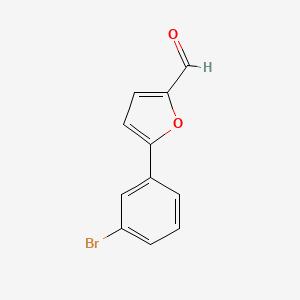

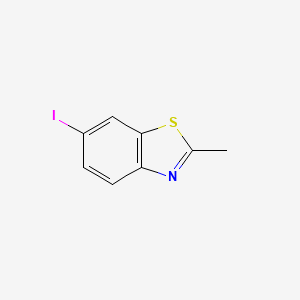

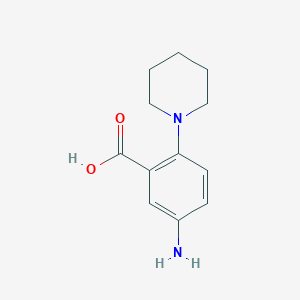

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)